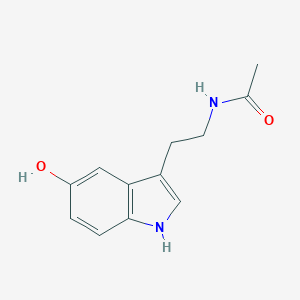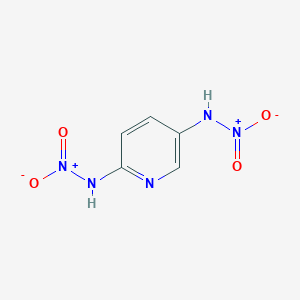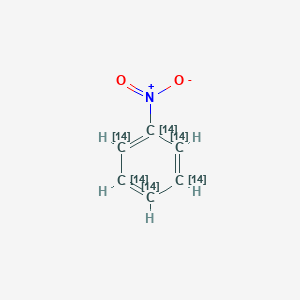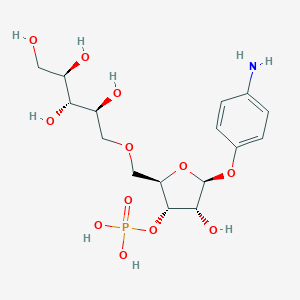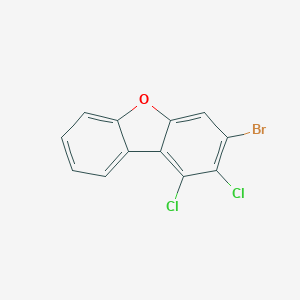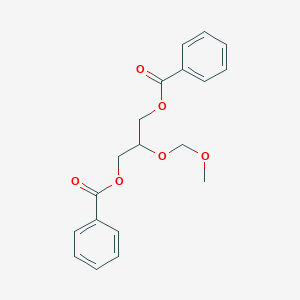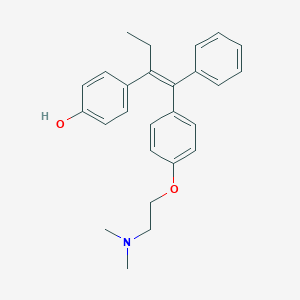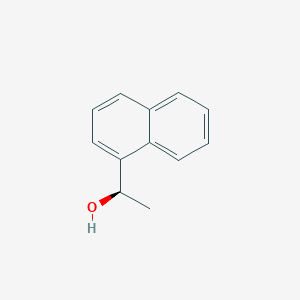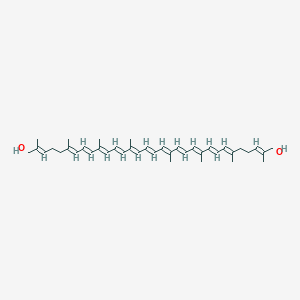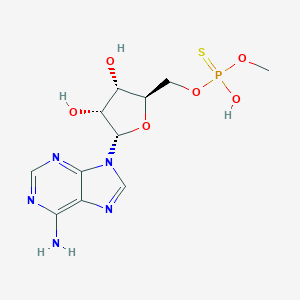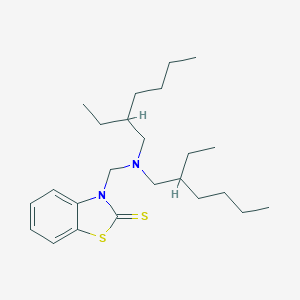
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as material science, environmental engineering, and biomedical research. BET is a sulfur-containing compound that belongs to the family of benzothiazoles, which are widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is not fully understood, but it is believed to involve the interaction with cellular targets, such as enzymes and receptors. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone acetyltransferase, which are involved in DNA replication and gene expression, respectively. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor, which are involved in hormone signaling.
Effets Biochimiques Et Physiologiques
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In bacterial cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to inhibit the growth and biofilm formation of certain strains of bacteria, such as Staphylococcus aureus. In inflammatory cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various analytical techniques, such as NMR and mass spectrometry. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is also commercially available, which makes it easy to obtain for research purposes. However, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-. One direction is to investigate the structure-activity relationship of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- and its analogs, which can help to identify more potent and selective compounds for specific applications. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- in vivo, which can provide insights into its therapeutic potential and safety profile. Additionally, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- can be used as a starting material for the synthesis of novel compounds with diverse biological activities.
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been investigated for its potential applications in various fields of research. In material science, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In environmental engineering, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been explored as a chelating agent for heavy metal removal from contaminated water. In biomedical research, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been studied for its anticancer, antimicrobial, and anti-inflammatory activities.
Propriétés
Numéro CAS |
105254-85-1 |
|---|---|
Nom du produit |
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- |
Formule moléculaire |
C24H40N2S2 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
3-[[bis(2-ethylhexyl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H40N2S2/c1-5-9-13-20(7-3)17-25(18-21(8-4)14-10-6-2)19-26-22-15-11-12-16-23(22)28-24(26)27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 |
Clé InChI |
RDGUHQJBFKFPRI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

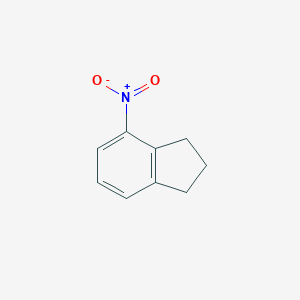
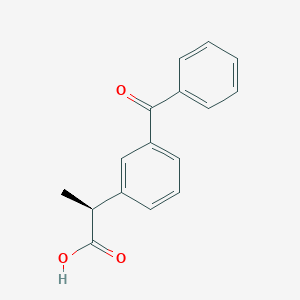
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
